molecular formula C21H22N2O3S2 B2461346 (Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873810-52-7

(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2461346
CAS No.: 873810-52-7
M. Wt: 414.54
InChI Key: VICCVQAWWAWAEG-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered C3NS ring. They are aromatic and have diverse biological activities .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It also appears to have a benzamide group attached to it.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .


Physical and Chemical Properties Analysis

Thiazoles are typically colorless, aromatic, and heterocyclic. They are soluble in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many thiazole derivatives have shown diverse biological activities such as antibacterial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some thiazole derivatives can be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research may explore new synthetic methods, biological activities, and potential applications of thiazole derivatives.

Properties

IUPAC Name

N-[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13-5-4-6-16(9-13)20(24)22-21-23(17-8-7-14(2)15(3)10-17)18-11-28(25,26)12-19(18)27-21/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICCVQAWWAWAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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